1,1'-(2,3-Dihydroquinoxaline-1,4-diyl)bisprop-2-en-1-one
CAS No.: 6699-44-1
Cat. No.: VC15937948
Molecular Formula: C14H14N2O2
Molecular Weight: 242.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6699-44-1 |
|---|---|
| Molecular Formula | C14H14N2O2 |
| Molecular Weight | 242.27 g/mol |
| IUPAC Name | 1-(4-prop-2-enoyl-2,3-dihydroquinoxalin-1-yl)prop-2-en-1-one |
| Standard InChI | InChI=1S/C14H14N2O2/c1-3-13(17)15-9-10-16(14(18)4-2)12-8-6-5-7-11(12)15/h3-8H,1-2,9-10H2 |
| Standard InChI Key | QNHSOUYJNQXMTE-UHFFFAOYSA-N |
| Canonical SMILES | C=CC(=O)N1CCN(C2=CC=CC=C21)C(=O)C=C |
Introduction
1,1'-(2,3-Dihydroquinoxaline-1,4-diyl)bisprop-2-en-1-one is a complex organic compound featuring a quinoxaline moiety linked by two prop-2-en-1-one groups. This compound is characterized by its unique structural framework, which includes a bicyclic quinoxaline ring system composed of a benzene ring fused to a pyrazine ring. The presence of the quinoxaline structure contributes to its potential biological activity and reactivity.
Reactivity Highlights
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Electrophilic Nature: The prop-2-en-1-one groups are prone to nucleophilic attack, facilitating reactions such as Michael additions.
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Biological Activity: The quinoxaline core and the substituents on the prop-2-en-1-one groups likely influence its biological activity.
Synthetic Approaches
Several synthetic methods have been developed for creating 1,1'-(2,3-Dihydroquinoxaline-1,4-diyl)bisprop-2-en-1-one. These approaches are advantageous for efficiently producing complex molecules.
Synthetic Methods
| Method | Description |
|---|---|
| 1. Condensation Reactions | Involves the reaction of quinoxaline derivatives with acrolein or its equivalents. |
| 2. Cross-Coupling Reactions | Utilizes palladium-catalyzed coupling to form the prop-2-en-1-one linkages. |
| 3. Multicomponent Reactions | Involves one-pot synthesis using multiple reactants to form the compound directly. |
Biological Activities and Potential Applications
Research indicates that compounds related to 1,1'-(2,3-Dihydroquinoxaline-1,4-diyl)bisprop-2-en-1-one exhibit notable biological activities. These activities are likely influenced by the quinoxaline core and the substituents on the prop-2-en-1-one groups.
Biological Activities
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Antimicrobial and Antitumor Activities: Quinoxaline derivatives have shown potential in these areas.
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Neuroprotective Effects: Some quinoxaline compounds have demonstrated neuroprotective properties.
Interactions with Biological Macromolecules
Understanding the interactions of 1,1'-(2,3-Dihydroquinoxaline-1,4-diyl)bisprop-2-en-1-one with biological macromolecules is crucial for elucidating its mechanism of action. Potential interactions include binding to enzymes or receptors.
Interaction Studies
| Macromolecule | Potential Interaction |
|---|---|
| Enzymes | Inhibition or activation of specific enzymes. |
| Receptors | Binding to receptors influencing signaling pathways. |
Future Directions
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Biological Activity Screening: Further studies are needed to explore its biological activities fully.
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Synthetic Method Optimization: Improving synthetic methods to increase efficiency and yield.
References:
- PubChem. 1,1'-(2,3-Dihydroquinoxaline-1,4-diyl)bisprop-2-en-1-one. CID 250412.
- PMC. Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides.
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